2-(Aminomethyl)-3-(trifluoromethyl)phenol
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Overview
Description
2-(Aminomethyl)-3-(trifluoromethyl)phenol is an organic compound characterized by the presence of an aminomethyl group and a trifluoromethyl group attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-(trifluoromethyl)phenol with formaldehyde and ammonia, which results in the formation of the desired compound . The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-(Aminomethyl)-3-(trifluoromethyl)phenol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to efficient production of the compound. The use of microflow trifluoromethylation reactions has also been explored for the large-scale synthesis of trifluoromethylated compounds .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced amines or alcohols, and various substituted phenol derivatives.
Scientific Research Applications
2-(Aminomethyl)-3-(trifluoromethyl)phenol has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used as a building block in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the aminomethyl group can interact with various enzymes and receptors, leading to the modulation of biological pathways. This interaction can result in antimicrobial, anticancer, or other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Aminomethyl)-3-(trifluoromethyl)phenol include:
- 2-(Aminomethyl)phenol
- 3-(Trifluoromethyl)phenol
- 2-(Trifluoromethyl)phenol
Uniqueness
The uniqueness of this compound lies in the presence of both the aminomethyl and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
2-(aminomethyl)-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)6-2-1-3-7(13)5(6)4-12/h1-3,13H,4,12H2 |
InChI Key |
ZRASDLZKTSGWKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)CN)C(F)(F)F |
Origin of Product |
United States |
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